2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S2/c1-11(2)8-19-16(22)7-14-9-23-17(20-14)24-10-15(21)12-3-5-13(18)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYAJHMXOJHULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone. For instance, 4-fluorophenacyl bromide can react with thiourea under basic conditions to form the thiazole ring.
Thioether Formation: The thiazole derivative is then subjected to a thioetherification reaction with a suitable thiol, such as 2-mercaptoacetic acid, to introduce the thioether linkage.
Amidation: The final step involves the amidation of the thiazole-thioether intermediate with isobutylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group adjacent to the thiazole ring can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common motif in bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with thiazole rings have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide exerts its effects would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s thiazole core is shared with A28–A35 and 9b , whereas pyrimidinone derivatives (e.g., 2b ) exhibit distinct electronic properties due to additional nitrogen atoms.
- Substituent Effects : Fluorophenyl groups (in the target compound and 9b ) enhance electrophilicity and metabolic stability compared to chlorophenyl (A28–A35 ) or nitrophenyl (2b ) groups.
- Acetamide Branching : The N-isobutyl group in the target compound may confer higher lipophilicity than linear alkyl or aryl substituents (e.g., phenyl in A28–A35 ).
Physicochemical Properties
Key Observations :
- Melting Points : A28–A35 exhibit a wide range (190–265°C), likely due to varying crystallinity from substituents. The target compound’s melting point is unreported but expected to align with fluorophenyl-containing analogs.
- Spectral Data : The absence of C=O bands in triazole-thiones (e.g., 7–9 in ) confirms tautomerism, whereas the target compound retains its ketone group (C=O at ~1680 cm⁻¹) .
Q & A
Q. What are the optimal synthetic routes for 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with thiazole ring formation followed by sequential functionalization. Key steps include:
- Thiazole core synthesis : React 4-fluorophenylglyoxal with thiourea derivatives under acidic conditions to form the thiazole backbone .
- Thioether linkage : Introduce the 2-oxoethylthio group via nucleophilic substitution using mercaptoethanol derivatives and a base (e.g., triethylamine) in dichloromethane .
- Acylation : Couple the thiazole intermediate with N-isobutylacetamide using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
Q. Optimization Strategies :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions .
- Solvents : Use DMF for polar intermediates and dichloromethane for non-polar steps .
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole formation | Thiourea, HCl, reflux | 60–75% |
| Thioether coupling | Triethylamine, CH₂Cl₂ | 70–85% |
| Acylation | EDCI/HOBt, DMF | 50–65% |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Melting Point : Expected range 148–152°C (deviations >2°C indicate impurities) .
- Structural Confirmation :
- NMR : ¹H NMR should show distinct peaks for the 4-fluorophenyl group (δ 7.3–7.5 ppm) and thiazole protons (δ 6.8–7.1 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₇H₁₈FN₂O₂S₂: 381.0743; observed m/z must match within 3 ppm .
Q. What strategies are recommended for resolving low yields in the acylation step during synthesis?
Methodological Answer:
- Activation of Carboxylic Acid : Pre-activate the carboxyl group with EDCI/HOBt for 30 minutes before adding the amine .
- Solvent Choice : Replace DMF with THF if hygroscopic conditions cause side reactions .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:1) to isolate the product from unreacted starting materials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this thiazole derivative?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or isobutyl (e.g., cyclopropyl, tert-butyl) groups .
- Biological Assays :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay; compare IC₅₀ values .
- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .
Q. What methodologies address discrepancies in biological activity data across different research studies?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab results .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and confounding factors .
Q. How can computational modeling predict the compound's interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to S. aureus dihydrofolate reductase (PDB: 3SRW). Focus on hydrogen bonds between the acetamide carbonyl and Thr121 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex .
- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, thiazole π-π stacking) using Schrödinger’s Phase .
Q. What comparative analysis approaches exist between this compound and structurally similar derivatives?
Methodological Answer:
- Structural Clustering : Group analogs by substituent type (e.g., halogenated phenyl, alkyl acetamide) and compare bioactivity trends .
- Thermodynamic Profiles : Measure ΔG of binding via isothermal titration calorimetry (ITC) to rank affinity differences .
- Metabolic Stability : Compare hepatic microsomal half-lives (e.g., human vs. rat) to assess pharmacokinetic variations .
Q. What experimental designs validate the proposed mechanism of action in antimicrobial assays?
Methodological Answer:
- Target Inhibition : Quantify dihydrofolate reductase activity in S. aureus lysates with/without the compound using UV-Vis spectroscopy (λ = 340 nm) .
- Resistance Induction : Serial passage bacteria under sub-MIC concentrations for 20 generations; monitor MIC shifts .
- Gene Expression : Perform RNA-seq on treated vs. untreated E. coli to identify upregulated efflux pumps or target mutations .
Notes
- Data Reproducibility : Report reaction conditions, spectral parameters, and biological endpoints in full detail to enable replication.
- Safety : Handle fluorophenyl intermediates in a fume hood; avoid exposure to thiol-containing reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
